(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone
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Overview
Description
The compound “(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone” belongs to the class of organic compounds known as alpha amino acid amides . The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives has been discussed in various studies . For instance, one study designed, synthesized, and biologically evaluated ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl) urea derivatives as novel potent GPBAR1 agonists . Another study discussed various methods of synthesis of 1,3,4-oxadiazole derivatives exhibiting biological activity .Molecular Structure Analysis
The molecular structure of this compound has been elucidated in computational studies . The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-oxadiazole derivatives have been studied in various contexts . For instance, one study discovered ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)ureidyl derivatives as selective non-steroidal agonists of the G-protein coupled bile acid receptor-1 .Scientific Research Applications
Synthesis and Antimicrobial Activity
The synthesis of similar compounds has been reported, demonstrating their potential antimicrobial activity. For instance, a study on the synthesis of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones revealed that most compounds showed good antimicrobial activity comparable with standard drugs ciprofloxacin and fluconazole, particularly those containing a methoxy group (Kumar et al., 2012).
Material Science Applications
Another research direction involves the synthesis of low-cost emitters with large Stokes' shifts for material science applications. A study described the one-pot synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which showed remarkable Stokes' shifts and could be tuned for different quantum yields, suggesting potential applications in the development of luminescent materials (Volpi et al., 2017).
Anticancer Research
Compounds with a similar structure have been evaluated for their anticancer properties. For example, the synthesis of (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone and its reactions with various nucleophiles showed potential anticancer activity, highlighting the relevance of such compounds in developing new anticancer agents (Gouhar & Raafat, 2015).
Theoretical and Experimental Studies
Theoretical and experimental studies on related compounds have also been conducted to explore their structural features and potential applications. Research on methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) phenyl)(pyrrolidin-1-yl)methanone compounds provided insights into their molecular structures through crystallographic and conformational analyses (Huang et al., 2021).
Mechanism of Action
Target of Action
The primary target of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases .
Mode of Action
this compound interacts with GPBAR1 as a non-steroidal agonist . It selectively activates the receptor, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon .
Biochemical Pathways
The activation of GPBAR1 by this compound affects multiple metabolic pathways. For instance, it stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1, thus lowering blood glucose and insulin levels while increasing insulin sensitivity .
Pharmacokinetics
The related compounds 9 and 10, which share a similar scaffold, suggest that this class of compounds might be exploited to achieve effective drug candidates to treat gpbar1 related disorders .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of the mRNA expression of the GPBAR1 target gene pro-glucagon . This leads to the secretion of the incretin GLP-1, which in turn lowers blood glucose and insulin levels while increasing insulin sensitivity .
Action Environment
It is known that the efficacy of gpbar1 agonists can be influenced by factors such as diet and the presence of other medications .
Future Directions
The future directions for this compound could involve further exploration of its potential biological effects . The constantly growing interest in heterocyclic systems of this nature suggests that new methods of obtaining complex structures containing oxadiazole rings are sought . These compounds could be used in the future in medicine and agriculture .
Properties
IUPAC Name |
[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-16(20-7-6-12(8-20)14-17-10-22-19-14)13-9-23-15(18-13)11-4-2-1-3-5-11/h1-5,9-10,12H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUPNXCVGSYUTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)C3=CSC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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